molecular formula C10H14O4 B14132141 Methyl 2-oxooctahydro-1-benzofuran-3-carboxylate CAS No. 3724-95-6

Methyl 2-oxooctahydro-1-benzofuran-3-carboxylate

Cat. No.: B14132141
CAS No.: 3724-95-6
M. Wt: 198.22 g/mol
InChI Key: JKKODFKVSYIZJO-UHFFFAOYSA-N
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Description

Methyl 2-oxooctahydro-1-benzofuran-3-carboxylate is a chemical compound that belongs to the benzofuran family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-oxooctahydro-1-benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-oxooctahydro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Commonly used to reduce nitro groups to amines.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Conditions may vary depending on the specific substitution but often involve nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 2-oxooctahydro-1-benzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-oxooctahydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    Benzothiophene: Similar in structure but contains a sulfur atom instead of oxygen.

    Indole: Another heterocyclic compound with a nitrogen atom in the ring.

Uniqueness: Methyl 2-oxooctahydro-1-benzofuran-3-carboxylate is unique due to its specific functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

CAS No.

3724-95-6

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

methyl 2-oxo-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-3-carboxylate

InChI

InChI=1S/C10H14O4/c1-13-9(11)8-6-4-2-3-5-7(6)14-10(8)12/h6-8H,2-5H2,1H3

InChI Key

JKKODFKVSYIZJO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CCCCC2OC1=O

Origin of Product

United States

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